molecular formula C18H26N4O4 B7801518 4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid

Cat. No.: B7801518
M. Wt: 362.4 g/mol
InChI Key: MNUINXKPLPIOEF-UHFFFAOYSA-N
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Description

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid is a chemical compound that consists of a benzene ring with two amino groups (NH₂) and two methyl groups (CH₃) attached to the nitrogen atoms. The ethanedioate (oxalate) moiety bridges the two amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid can be synthesized through the reaction of 1,4-benzenediamine, N,N-dimethyl- with ethanedioic acid (oxalic acid). The reaction typically involves mixing the two reactants in a suitable solvent, such as water or ethanol, and allowing the reaction to proceed at room temperature or under reflux conditions. The product is then isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet large-scale production demands.

Chemical Reactions Analysis

Types of Reactions

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N,N-dimethyl-, ethanedioate (2:1) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The ethanedioate moiety may also play a role in chelation and complexation reactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenediamine, N,N-dimethyl- (without ethanedioate)
  • 1,4-Benzenediamine, N,N-diethyl-
  • 1,4-Benzenediamine, N,N-dipropyl-

Uniqueness

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid is unique due to the presence of the ethanedioate moiety, which imparts distinct chemical and physical properties. This moiety enhances the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12N2.C2H2O4/c2*1-10(2)8-5-3-7(9)4-6-8;3-1(4)2(5)6/h2*3-6H,9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUINXKPLPIOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N.CN(C)C1=CC=C(C=C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99-98-9 (Parent)
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9069637
Record name Bis((p-aminophenyl)dimethylammonium) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62778-12-5
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1,N1-dimethyl-, ethanedioate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis((p-aminophenyl)dimethylammonium) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9069637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[(p-aminophenyl)dimethylammonium] oxalate
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